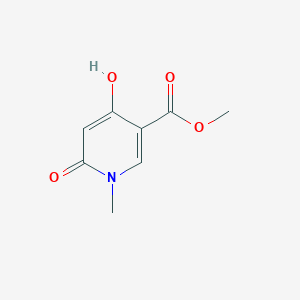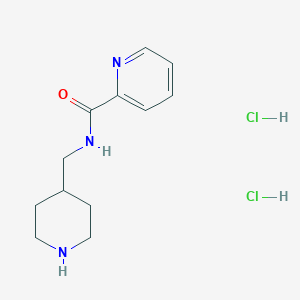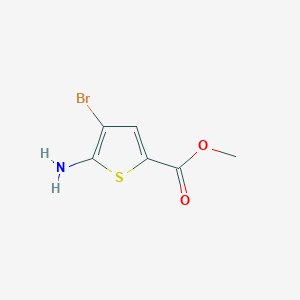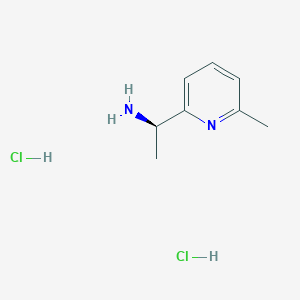
Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Vue d'ensemble
Description
“Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 1174525-17-7 . It has a molecular weight of 183.16 . The IUPAC name for this compound is methyl 1-methyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate .
Synthesis Analysis
A catalytic multicomponent protocol has been developed to synthesize dihydropyridine-3-carboxylates . This involves a domino catalytic reaction between terminal alkynes, isocyanates, and malonates . Copper acetylides attack on isocyanates to form a propargylic amide species which further reacts with malonates by the action of t-BuOLi to form dihydropyridine-3-carboxylates .Molecular Structure Analysis
The InChI code for “Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is 1S/C8H9NO4/c1-9-4-5 (8 (12)13-2)6 (10)3-7 (9)11/h4H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The compound is involved in a domino catalytic reaction between terminal alkynes, isocyanates, and malonates . Copper acetylides attack on isocyanates to form a propargylic amide species which further reacts with malonates by the action of t-BuOLi to form dihydropyridine-3-carboxylates .Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a solid compound .Applications De Recherche Scientifique
Medicinal Chemistry: Antibacterial Agents
The dihydropyridine core of Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a significant scaffold in medicinal chemistry. It’s particularly noted for its role in the development of antibacterial agents . The compound can be modified to enhance its interaction with bacterial enzymes or transporters, potentially leading to the development of new antibiotics.
Synthetic Organic Chemistry: Building Blocks
This compound serves as a versatile building block in synthetic organic chemistry. It can undergo various chemical reactions to produce a wide range of derivatives, which can then be utilized to synthesize complex molecules for pharmaceuticals or materials science .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s derivatives can be used to study enzyme inhibition. By observing how modified versions of this compound interact with specific enzymes, researchers can gain insights into enzyme function and design inhibitors that may have therapeutic applications .
Pharmacology: Drug Development
The dihydropyridine moiety is known to have pharmacological effects, including vasodilatory and cardioprotective actions. As such, Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate could be a starting point for the development of drugs targeting cardiovascular diseases .
Material Science: Organic Semiconductors
Dihydropyridines have been explored for their electronic properties, making them candidates for organic semiconductor materials. This compound could be used to create semiconducting layers in electronic devices due to its potential conductive properties .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analyses. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .
Propriétés
IUPAC Name |
methyl 4-hydroxy-1-methyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-9-4-5(8(12)13-2)6(10)3-7(9)11/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMWGBBONPTXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430970.png)
![6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1430975.png)
![6-Chloroimidazo[1,5-A]pyridine](/img/structure/B1430976.png)

![7-Oxaspiro[3.5]nonan-1-one](/img/structure/B1430979.png)

amine hydrochloride](/img/structure/B1430983.png)


![2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide dihydrochloride](/img/structure/B1430988.png)



